1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole is a complex organic compound that features a benzodioxole ring fused with a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is a versatile technique for forming carbon-nitrogen bonds . The reaction conditions often involve the use of palladium catalysts, ligands, and bases under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors and recyclable catalysts to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-methyl-1H-indole
- 1-(1,3-Benzodioxol-5-yl)-2-methyl-1H-pyrrole-3-carboxylic acid
Uniqueness
1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzodioxole ring with a pyrrole ring makes it a versatile scaffold for drug development and other applications .
Properties
CAS No. |
5935-44-4 |
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Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenylpyrrole |
InChI |
InChI=1S/C18H15NO2/c1-13-7-9-16(14-5-3-2-4-6-14)19(13)15-8-10-17-18(11-15)21-12-20-17/h2-11H,12H2,1H3 |
InChI Key |
OFJMRPHCBPGNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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